Home > Products > Screening Compounds P78839 > methyl 4-{[3-(4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoyl]amino}benzoate
methyl 4-{[3-(4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoyl]amino}benzoate -

methyl 4-{[3-(4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoyl]amino}benzoate

Catalog Number: EVT-3609585
CAS Number:
Molecular Formula: C19H15N3O7
Molecular Weight: 397.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Lenalidomide (3-(4-amino-1-oxo-1,3-dihydro-2H-isoindol-2-yl)piperidine-2,6-dione)

Compound Description: Lenalidomide is a drug used to treat multiple myeloma and myelodysplastic syndromes. It is an immunomodulatory agent with anti-angiogenic and anti-tumor activities. []

Relevance: Lenalidomide shares a core isoindoline-1,3-dione structure with methyl 4-{[3-(4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoyl]amino}benzoate. The difference lies in the substitution at the 4-position of the isoindoline-1,3-dione moiety (amino group in lenalidomide vs. nitro group in the target compound) and the connected side chain. []

Methyl 2-(2,3-dihydro-2-hydroxy-1,3-dioxo-1H-inden-2-yl)acrylate

Compound Description: This compound was used as a reactant in the synthesis of indeno[2″,1″: 4′,5′]furo[3′,2′: 5,6]pyrido[2,3-d]pyrimidine-2,4,6(1H,3H)-trione and 6-(2,3-dihydro-2-hydroxy-1,3-dioxo-1H-inden-2-yl)-5,8-dihydropyrido[2,3-d]pyrimidine-2,4,7(1H,3H,6H)-trione derivatives. []

Relevance: Although not directly structurally similar to methyl 4-{[3-(4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoyl]amino}benzoate, both compounds utilize a similar reaction approach, reacting a substituted acrylate with other heterocycles. This suggests a possible synthetic relationship and potential for exploring similar reactions with the target compound. []

N-{4-Chloro-2-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]phenyl}-2-hydroxybenzamide (CPPHA)

Compound Description: CPPHA is a potent and selective positive allosteric modulator of the metabotropic glutamate receptor subtype 5 (mGluR5). It potentiates the activity of native mGluR5 in rat forebrain. CPPHA exhibits no agonist activity by itself but enhances the effects of mGluR5 agonists. []

Relevance: CPPHA shares the core isoindoline-1,3-dione structure with methyl 4-{[3-(4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoyl]amino}benzoate, although the specific substitutions and connecting groups differ. Both compounds belong to a class of molecules featuring the isoindoline-1,3-dione moiety, suggesting potential for shared or comparable biological activities. []

3-Cyano-N-(1,3-diphenyl-1H-pyrazol-5-yl)benzamide (CDPPB)

Compound Description: CDPPB is a positive allosteric modulator of the mGluR5. It binds to the same allosteric site as 2-methyl-6-(phenylethynyl)pyridine (MPEP), a negative allosteric modulator of mGluR5. CDPPB enhances the activity of mGluR5, potentially offering therapeutic benefits in certain central nervous system disorders. []

Relevance: While structurally different from methyl 4-{[3-(4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoyl]amino}benzoate, CDPPB is included due to its activity as a positive allosteric modulator of mGluR5. This suggests a possible connection in terms of targeting similar biological pathways or receptors, even though their core structures differ. []

4-Nitro-N-(1,3-diphenyl-1H-pyrazol-5-yl)benzamide (VU-29)

Compound Description: VU-29 is a highly potent analog of CDPPB and a selective positive allosteric modulator of mGluR5. It potentiates mGluR5-mediated responses in midbrain neurons but does not affect mGluR1. []

Relevance: Similar to CDPPB, VU-29 is included due to its activity as a potent positive allosteric modulator of mGluR5, suggesting potential for investigating the target compound's activity on the same receptor. While their structures differ significantly, the shared target offers a potential point of comparison for biological activity. []

(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl nitrate

Compound Description: This compound is a phthalimide derivative investigated as a potential drug candidate to treat sickle cell disease. It exhibited mutagenic potency in a Salmonella/microsome assay. []

Relevance: (1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl nitrate shares the core isoindoline-1,3-dione structure with methyl 4-{[3-(4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoyl]amino}benzoate, differing in the side chain attached to the isoindoline nitrogen. This structural similarity suggests that methyl 4-{[3-(4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoyl]amino}benzoate could also be evaluated for potential activity against sickle cell disease and assessed for mutagenic potential. []

(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl nitrate

Compound Description: Another phthalimide derivative investigated as a potential drug candidate for sickle cell disease, this compound showed a lower mutagenic potency than (1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl nitrate in a Salmonella/microsome assay. []

Relevance: This compound is closely related to both (1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl nitrate and methyl 4-{[3-(4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoyl]amino}benzoate, sharing the core isoindoline-1,3-dione structure. The variation in side chains between these compounds highlights the impact of structural modifications on biological activity, emphasizing the importance of exploring similar modifications in the target compound for potential activity against sickle cell disease. []

3-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)benzyl nitrate

Compound Description: This phthalimide derivative is also part of the series of compounds explored for treating sickle cell disease. It displayed moderate mutagenic potency in the Salmonella/microsome assay. []

Relevance: Like other phthalimide derivatives listed, 3-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)benzyl nitrate shares the core isoindoline-1,3-dione structure with methyl 4-{[3-(4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoyl]amino}benzoate. This highlights the diverse range of potential applications for compounds containing this core structure, including the target compound. []

4-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-hydroxy-benzenesulfonamide

Compound Description: This compound, another phthalimide derivative, is also within the series of compounds investigated for sickle cell disease. It exhibited the highest mutagenic potency among the tested phthalimide derivatives. []

Relevance: The presence of the isoindoline-1,3-dione moiety in this compound, in addition to its potential application in sickle cell disease treatment, further reinforces the structural and potential functional relationship with methyl 4-{[3-(4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoyl]amino}benzoate. []

4-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)benzyl nitrate

Compound Description: This phthalimide derivative is part of the series investigated for sickle cell disease. It exhibited low mutagenic potency in the Salmonella/microsome assay. []

Relevance: Similar to other phthalimide derivatives, this compound shares the core isoindoline-1,3-dione structure with methyl 4-{[3-(4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoyl]amino}benzoate. The different substitutions and modifications highlight the possibility of fine-tuning the properties and biological activity of compounds containing the core structure. []

2-[4-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)phenyl]ethyl nitrate

Compound Description: This phthalimide derivative is another member of the series investigated for sickle cell disease. It displayed low mutagenic potency in the Salmonella/microsome assay. []

Relevance: Sharing the core isoindoline-1,3-dione structure with methyl 4-{[3-(4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoyl]amino}benzoate, this compound further strengthens the link between this core structure and its potential applications in treating sickle cell disease. The variations in their structures emphasize the potential for exploring different modifications to optimize desired biological activity. []

Overview

Methyl 4-{[3-(4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoyl]amino}benzoate is a complex organic compound notable for its unique structure and potential applications in various scientific fields. This compound features a methyl ester group and a nitro-substituted isoindole moiety, making it an interesting subject for research in medicinal chemistry and organic synthesis.

Source

The compound can be sourced from various chemical suppliers, including Sigma-Aldrich and ChemicalBook, which provide detailed information about its properties and potential applications in research .

Classification

This compound falls under the category of organic compounds, specifically as an aromatic amide due to the presence of the benzoate group and an amine linkage. It is classified based on its functional groups, including amides, esters, and nitro compounds.

Synthesis Analysis

Methods

The synthesis of methyl 4-{[3-(4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoyl]amino}benzoate typically involves multi-step synthetic routes. The initial steps often include the formation of the isoindole derivative followed by the introduction of the nitro group through nitration reactions.

Technical Details

  1. Starting Materials: Common precursors include benzoic acid derivatives and isoindole compounds.
  2. Reagents: Typical reagents used in the synthesis include:
    • Nitrating agents: Such as nitric acid for introducing nitro groups.
    • Coupling agents: For forming amide bonds between the isoindole and benzoate moieties.
  3. Conditions: The reactions are usually conducted under controlled temperatures to optimize yields and minimize side reactions.
Molecular Structure Analysis

Structure

The molecular formula of methyl 4-{[3-(4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoyl]amino}benzoate is C16H11N2O6C_{16}H_{11}N_{2}O_{6}. The structure includes:

  • A methyl ester group (benzoate)
  • A nitro group attached to an isoindole core
  • An amide linkage connecting the isoindole to the benzoate

Data

  • Molecular Weight: Approximately 317.27 g/mol
  • Structural Representation: The compound can be represented using various chemical notation systems including SMILES and InChI codes for computational analysis.
Chemical Reactions Analysis

Reactions

Methyl 4-{[3-(4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoyl]amino}benzoate can undergo several types of chemical reactions:

  1. Reduction: The nitro group can be reduced to form an amino group under specific conditions using reducing agents like palladium on carbon or sodium borohydride.
  2. Hydrolysis: The ester bond can be hydrolyzed to yield the corresponding acid.
  3. Substitution Reactions: The aromatic rings may participate in electrophilic substitution reactions.

Technical Details

The specific conditions for these reactions vary widely based on the desired product and may involve solvents such as ethanol or dichloromethane to facilitate the reaction processes.

Mechanism of Action

The mechanism of action for methyl 4-{[3-(4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoyl]amino}benzoate is not fully elucidated but is believed to involve interactions with biological targets such as enzymes or receptors due to its structural components. The nitro group plays a crucial role in mediating biological activity by potentially forming reactive intermediates that interact with cellular components.

Physical and Chemical Properties Analysis

Physical Properties

The compound exhibits characteristics typical of many organic compounds:

  • Melting Point: Data on melting point is not consistently available but is crucial for identifying purity.

Chemical Properties

Key chemical properties include:

  • Solubility: Soluble in organic solvents like methanol and dimethyl sulfoxide but may have limited solubility in water.

Relevant Data or Analyses

Analytical techniques such as nuclear magnetic resonance spectroscopy (NMR) and mass spectrometry (MS) are commonly employed to confirm the structure and purity of synthesized compounds.

Applications

Methyl 4-{[3-(4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoyl]amino}benzoate has several scientific applications:

  1. Medicinal Chemistry: Investigated for potential therapeutic properties including anti-inflammatory and anticancer activities due to its complex structure.
  2. Chemical Research: Used as a building block for synthesizing more complex molecules in organic chemistry.
  3. Biochemical Probes: Explored for its ability to interact with biological molecules, serving as a tool in biochemical research.

This compound represents a significant interest in both synthetic chemistry and pharmacological studies due to its diverse functional groups and potential biological activities.

Properties

Product Name

methyl 4-{[3-(4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoyl]amino}benzoate

IUPAC Name

methyl 4-[3-(4-nitro-1,3-dioxoisoindol-2-yl)propanoylamino]benzoate

Molecular Formula

C19H15N3O7

Molecular Weight

397.3 g/mol

InChI

InChI=1S/C19H15N3O7/c1-29-19(26)11-5-7-12(8-6-11)20-15(23)9-10-21-17(24)13-3-2-4-14(22(27)28)16(13)18(21)25/h2-8H,9-10H2,1H3,(H,20,23)

InChI Key

WWPPOSNJZGXLIS-UHFFFAOYSA-N

SMILES

COC(=O)C1=CC=C(C=C1)NC(=O)CCN2C(=O)C3=C(C2=O)C(=CC=C3)[N+](=O)[O-]

Canonical SMILES

COC(=O)C1=CC=C(C=C1)NC(=O)CCN2C(=O)C3=C(C2=O)C(=CC=C3)[N+](=O)[O-]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.